8-Bromo-4-chloroquinoline-3-sulfonyl chloride CAS number and molecular weight
8-Bromo-4-chloroquinoline-3-sulfonyl chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride, a specialized chemical intermediate with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, the following sections will delve into its core attributes, a plausible synthetic pathway, and its prospective applications, grounded in established chemical principles.
Core Compound Identity and Physicochemical Properties
8-Bromo-4-chloroquinoline-3-sulfonyl chloride is a halogenated quinoline derivative featuring a reactive sulfonyl chloride functional group. This combination of a bicyclic heteroaromatic core, substituted with both bromine and chlorine, and a highly reactive sulfonyl chloride moiety makes it a versatile building block for introducing the quinoline scaffold into a diverse range of molecules.
A summary of its key identifiers and calculated properties is presented below:
| Property | Value | Source |
| CAS Number | 2090269-77-3 | 1 |
| Molecular Formula | C₉H₄BrCl₂NO₂S | 2 |
| Molecular Weight | ~341.01 g/mol | 1 |
| Monoisotopic Mass | 338.85233 Da | 2 |
Proposed Synthesis Pathway
The proposed two-step synthesis is as follows:
Step 1: Synthesis of the Precursor, 8-Bromo-4-chloroquinoline
The synthesis of the precursor, 8-Bromo-4-chloroquinoline (CAS No. 65340-71-8), can be achieved through various established methods in heterocyclic chemistry.
Step 2: Chlorosulfonation of 8-Bromo-4-chloroquinoline
The introduction of the sulfonyl chloride group at the C3 position of the quinoline ring is the key step. This can be achieved via an electrophilic aromatic substitution reaction using chlorosulfonic acid.
Caption: Proposed synthetic workflow for 8-Bromo-4-chloroquinoline-3-sulfonyl chloride.
Detailed Experimental Protocol (Proposed):
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-Bromo-4-chloroquinoline. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
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Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel, ensuring the temperature does not rise significantly. The use of excess chlorosulfonic acid serves as both the reagent and the solvent.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The optimal temperature and reaction time would need to be determined empirically, but a starting point could be stirring at room temperature for several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
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Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. This will precipitate the crude product and decompose the excess chlorosulfonic acid. The solid product is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield the final, high-purity 8-Bromo-4-chloroquinoline-3-sulfonyl chloride.
Causality Behind Experimental Choices:
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Inert Atmosphere: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Conducting the reaction under a dry, inert atmosphere is crucial to prevent the formation of the corresponding sulfonic acid, which would reduce the yield of the desired product.
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Low-Temperature Addition: The reaction between the quinoline derivative and chlorosulfonic acid is exothermic. Slow, dropwise addition at low temperatures is a critical safety measure to control the reaction rate and prevent thermal runaway. It also helps to minimize the formation of potential side products.
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Quenching on Ice: This step serves two purposes: it safely decomposes the highly corrosive excess chlorosulfonic acid and precipitates the organic product, which is typically insoluble in the resulting aqueous acidic solution.
Potential Applications in Drug Discovery and Chemical Synthesis
The molecular architecture of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride suggests its utility as a versatile intermediate in the synthesis of novel compounds for various applications, particularly in medicinal chemistry.
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Scaffold for Bioactive Molecules: The quinoline core is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties.[3] This compound provides a direct route to incorporate this privileged scaffold into new chemical entities.
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Synthesis of Sulfonamides: The sulfonyl chloride group is a precursor to sulfonamides, another critical functional group in medicinal chemistry. Sulfonamides are known for their antibacterial (sulfa drugs), diuretic, and anticonvulsant activities. The reaction of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride with various primary or secondary amines would yield a library of novel quinoline-sulfonamide hybrids, which could be screened for a variety of biological targets.[4]
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Click Chemistry and Further Functionalization: The bromine and chlorine substituents on the quinoline ring offer opportunities for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of additional diversity and complexity. This enables the creation of a wide array of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 8-Bromo-4-chloroquinoline-3-sulfonyl chloride.
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Corrosive: Sulfonyl chlorides are corrosive and can cause severe burns upon contact with skin and eyes. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Moisture Sensitive: This compound is sensitive to moisture and will react with water to release hydrochloric acid and the corresponding sulfonic acid. Store it in a tightly sealed container in a dry, cool place, preferably in a desiccator.
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Toxicity: While specific toxicity data for this compound is not available, it should be handled as a potentially toxic substance. Avoid inhalation of dust and ingestion.
References
- BLD Pharm. 7-Bromo-4-chloroquinoline-8-sulfonyl chloride.
- PubChem. 8-bromo-4-chloroquinoline-3-sulfonyl chloride.
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Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. 2570172-39-1|7-Bromo-4-chloroquinoline-8-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 8-bromo-4-chloroquinoline-3-sulfonyl chloride (C9H4BrCl2NO2S) [pubchemlite.lcsb.uni.lu]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
